MIPS-9922: A Technical Guide to its Synthesis and Characterization as a Selective PI3Kβ Inhibitor
MIPS-9922: A Technical Guide to its Synthesis and Characterization as a Selective PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). MIPS-9922 has demonstrated significant anti-platelet and anti-thrombotic activities, making it a person of interest for the development of novel cardiovascular therapeutics. This document details its synthesis, mechanism of action, and characterization through a series of in vitro and in vivo studies. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.
Core Concepts and Synthesis
MIPS-9922 is an amino-substituted triazine developed through structural adaptations of the pan-PI3K inhibitor, ZSTK474.[1][2] The selectivity of MIPS-9922 for PI3Kβ is largely attributed to an interaction with the non-conserved Asp862 residue within the kinase.[2][3]
While the precise, step-by-step synthesis of MIPS-9922 is proprietary, the general synthetic strategy for related trisubstituted triazine PI3K inhibitors involves a three-step process. This process utilizes sequential nucleophilic aromatic substitution and cross-coupling reactions to build the final compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MIPS-9922.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Fold Selectivity (vs. PI3Kβ) |
| PI3Kβ | 63[1][4] | - |
| PI3Kδ | 2200[1] | >30[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species | Model |
| Effective Dose | 2.5 mg/kg (i.v. bolus)[1][4] | Mouse | Electrolytic model of thrombosis[1][4] |
| Oral Bioavailability | 25-28%[1] | Rat | Not specified |
| Time to Max. Plasma Conc. | 1-4 hours (post-oral admin.)[1] | Rat | Not specified |
Mechanism of Action: Anti-Platelet Activity
MIPS-9922 exerts its anti-platelet effects by selectively inhibiting PI3Kβ. This inhibition disrupts the downstream signaling cascade that is crucial for platelet activation and aggregation. Specifically, MIPS-9922 blocks the PI3K-mediated activation of platelet glycoprotein αIIbβ3 (also known as integrin αIIbβ3) and subsequent platelet adhesion.[1][4][5] This ultimately leads to the prevention of arterial thrombus formation.[1][2]
Caption: Signaling pathway of MIPS-9922's anti-platelet action.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize MIPS-9922. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
In Vitro Characterization
4.1.1. ADP-Induced Washed Platelet Aggregation
This assay measures the ability of MIPS-9922 to inhibit platelet aggregation in response to the agonist ADP.
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Methodology: Light Transmission Aggregometry (LTA) is the gold standard for this measurement.
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Platelet-Rich Plasma (PRP) Preparation:
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Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., trisodium citrate).
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Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake to separate the PRP.
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Carefully collect the upper PRP layer.
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Platelet Aggregation Assay:
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Adjust the PRP to a standardized platelet count with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.
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Pre-incubate the PRP with varying concentrations of MIPS-9922 or vehicle control in an aggregometer cuvette with a stir bar at 37°C.
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Initiate platelet aggregation by adding a known concentration of ADP.
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Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
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The extent of aggregation is quantified as the maximum percentage change in light transmission.
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Caption: Workflow for ADP-induced platelet aggregation assay.
4.1.2. Integrin αIIbβ3 Activation Assay
This assay quantifies the activation state of integrin αIIbβ3 on the platelet surface using flow cytometry.
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Methodology:
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Platelet Preparation: Use either PRP or washed platelets.
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Incubation:
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Incubate the platelet suspension with MIPS-9922 or a vehicle control.
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Stimulate the platelets with an agonist (e.g., ADP or thrombin) to induce integrin activation.
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Staining:
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Add a fluorescently-labeled monoclonal antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1 for human platelets, JON/A for mouse platelets).
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Incubate in the dark to allow for antibody binding.
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Flow Cytometry:
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Analyze the stained platelets using a flow cytometer.
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The fluorescence intensity of the platelets is proportional to the amount of activated αIIbβ3 on their surface.
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Quantify the percentage of platelets positive for the activation-specific antibody.
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Caption: Workflow for integrin αIIbβ3 activation assay.
4.1.3. Platelet Adhesion to Immobilized von Willebrand Factor (vWF) Under High Shear
This assay assesses the ability of MIPS-9922 to block platelet adhesion under conditions that mimic arterial blood flow.
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Methodology:
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Prepare Flow Chamber: Coat the surface of a parallel-plate flow chamber with von Willebrand Factor (vWF).
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Blood Perfusion:
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Draw whole blood containing an anticoagulant.
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Pre-incubate the blood with MIPS-9922 or a vehicle control.
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Perfuse the blood through the vWF-coated flow chamber at a high shear rate (e.g., >1000 s⁻¹).
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Visualization and Quantification:
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Visualize platelet adhesion and thrombus formation on the vWF-coated surface using video microscopy.
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Quantify platelet adhesion by measuring the percentage of the surface area covered by platelets.
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Caption: Workflow for platelet adhesion assay under high shear.
In Vivo Characterization
4.2.1. Electrolytic Mouse Model of Thrombosis
This in vivo model is used to evaluate the anti-thrombotic efficacy of MIPS-9922 in a living organism.
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Methodology:
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Animal Preparation: Anesthetize a mouse and surgically expose a vein (e.g., the femoral vein or inferior vena cava).
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Drug Administration: Administer MIPS-9922 (e.g., 2.5 mg/kg) or a vehicle control, typically via intravenous injection.
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Thrombus Induction:
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Induce endothelial injury by applying a small, controlled electrical current (e.g., 250 µA) to the exposed vein for a set duration.
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This electrical injury initiates a thrombotic response.
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Thrombus Monitoring and Analysis:
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Monitor thrombus formation in real-time using intravital microscopy or other imaging techniques.
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At the end of the experiment, excise the thrombosed vessel segment and quantify the thrombus size and weight.
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Bleeding Time Assessment (Optional but Recommended):
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Caption: Workflow for the in vivo electrolytic thrombosis model.
Conclusion
MIPS-9922 is a promising, selective PI3Kβ inhibitor with potent anti-platelet and anti-thrombotic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of integrin αIIbβ3 activation, provides a targeted approach to preventing arterial thrombosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of MIPS-9922 and other novel anti-thrombotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (MIPS-9922) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
